The provided papers focus on a class of compounds known as 2-(4-aminophenyl)benzothiazoles, particularly those with substitutions at the 3' position of the phenyl ring and/or the 5 position of the benzothiazole ring. These compounds have emerged as potential antitumor agents exhibiting potent and selective activity against various human cancer cell lines in vitro and in vivo [ [], [], [], [], [], [] ].
Paper [ [] ] details the radiolabeling of 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18. This involved reacting an amino-protected trimethyltin precursor with molecular fluorine (18F-F) followed by alkaline deprotection of the amino group. This approach achieved a radiochemical yield of approximately 10% within 60 minutes.
Several papers emphasize the importance of structure-activity relationships within the 2-(4-aminophenyl)benzothiazole series. Substitutions at the 3' position of the phenyl ring and the 5 position of the benzothiazole ring appear crucial for enhancing potency and selectivity [ [], [], [] ]. Specifically, fluorine substitution at the 5 position has been explored to mitigate metabolic inactivation and improve the drug's pharmacokinetic properties [ [] ].
A recurring theme across several papers is the role of metabolic activation in the antitumor activity of these benzothiazoles [ [], [], [] ]. These compounds are thought to act as prodrugs, requiring biotransformation by cytochrome P450 enzymes, particularly CYP1A1, to generate reactive metabolites. These metabolites then exert cytotoxic effects, potentially through mechanisms involving DNA adduct formation [ [], [], [] ].
The mechanism of action for these benzothiazoles appears to involve the aryl hydrocarbon receptor (AhR) [ [], [], [] ]. In sensitive cancer cells, these compounds activate the AhR, leading to its translocation to the nucleus and subsequent induction of CYP1A1 expression. This metabolic activation generates reactive species that can form DNA adducts, ultimately triggering cell cycle arrest and apoptosis [ [], [], [] ].
While the provided abstracts primarily focus on antitumor efficacy, some mention potential safety concerns and side effects associated with these benzothiazole derivatives. Paper [ [] ] reports concentration- and time-dependent inflammatory responses and tissue damage in an ex vivo lung slice model exposed to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (NSC 710305). Additionally, paper [ [] ] identifies potential organ toxicities, including effects on lung, kidney, and liver function, in rodents treated with Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. These findings highlight the importance of carefully evaluating the safety profiles of these compounds before clinical application.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6